molecular formula C12H12N2O3 B100041 Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 16015-53-5

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B100041
CAS No.: 16015-53-5
M. Wt: 232.23 g/mol
InChI Key: BGSAXKXIRNJTRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
  • Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate

Uniqueness

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its specific ethyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall stability .

Biological Activity

Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has a unique structure characterized by an ethyl substitution at the 3-position, which influences its reactivity and biological activity. The synthesis typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification under controlled conditions using solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting cellular pathways involved in proliferation and apoptosis. This mechanism makes it a candidate for anticancer applications.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against several human solid tumor cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer). In vitro assays showed that this compound exhibited significant cytotoxicity, with survival rates of treated cells dropping below 10% at certain concentrations .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Survival Rate (%) at 40 μg/mL
PC-312.11<10
MDA-MB-23134.97<10
DU14532.77<10
HT2924.95<10
LNCaP>80<10

Data represent means ± SD from three independent experiments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies indicate that it may possess significant antibacterial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several case studies highlight the promising biological activities of this compound:

  • Antitumor Studies : A study involving derivatives of similar compounds showed that methyl 3-ethyl derivatives exhibited enhanced water solubility and cytotoxicity compared to traditional chemotherapeutics like temozolomide. The derivatives were tested against multiple cancer cell lines with favorable outcomes .
  • Enzyme Inhibition : Research indicated that methyl 3-ethyl-4-oxo compounds could inhibit specific enzymes involved in cancer cell metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation .

Properties

IUPAC Name

methyl 3-ethyl-4-oxophthalazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-14-11(15)9-7-5-4-6-8(9)10(13-14)12(16)17-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSAXKXIRNJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368276
Record name Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-53-5
Record name Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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